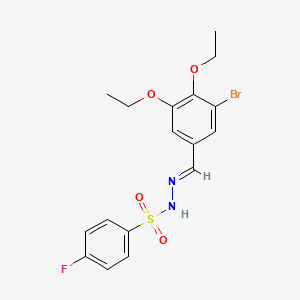![molecular formula C19H22N2OS B5808554 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide, commonly known as DAPT, is a small molecule inhibitor that targets the γ-secretase complex. This complex is responsible for the cleavage of amyloid precursor protein (APP) and Notch receptor, which are involved in the development of Alzheimer's disease and cancer, respectively. DAPT has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
DAPT inhibits the γ-secretase complex by binding to the catalytic subunit presenilin and preventing the cleavage of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide and Notch receptor. This leads to a decrease in the production of Aβ peptides and activation of Notch signaling pathway, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects. In Alzheimer's disease, DAPT reduces the production of Aβ peptides, which are known to cause neurotoxicity and inflammation in the brain. In cancer, DAPT inhibits the Notch signaling pathway, which is involved in tumor growth and metastasis. Additionally, DAPT has been shown to have anti-inflammatory and antioxidant effects in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DAPT in lab experiments is its specificity for the γ-secretase complex and Notch receptor. This allows for the selective inhibition of these targets without affecting other cellular processes. Additionally, DAPT has been shown to have good bioavailability and pharmacokinetic properties in animal models.
One limitation of using DAPT in lab experiments is its potential off-target effects. DAPT has been shown to inhibit other enzymes, such as caspases and metalloproteases, at high concentrations. Additionally, DAPT has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of DAPT. One area of focus is the optimization of DAPT analogs with improved potency and selectivity for the γ-secretase complex and Notch receptor. Additionally, the use of DAPT in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may improve its efficacy in the treatment of cancer. Finally, the development of DAPT-based imaging probes may allow for the non-invasive detection of Alzheimer's disease and cancer in vivo.
Métodos De Síntesis
DAPT can be synthesized through a multistep reaction starting from 4-isopropylbenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. This is followed by the reaction with N-(2,6-dimethylphenyl)hydroxylamine to form the corresponding amide. The final step involves the reaction with carbon disulfide to form the carbonothioyl group. The purity and yield of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and cancer. In Alzheimer's disease, DAPT inhibits the cleavage of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide by the γ-secretase complex, leading to a decrease in the production of amyloid beta (Aβ) peptides, which are the main components of amyloid plaques in the brain. This has been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer, DAPT inhibits the cleavage of the Notch receptor, which is involved in cell proliferation, differentiation, and survival. This has been shown to decrease tumor growth and metastasis in various types of cancer, including breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12(2)15-8-10-16(11-9-15)18(22)21-19(23)20-17-13(3)6-5-7-14(17)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUXFVBDABKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)